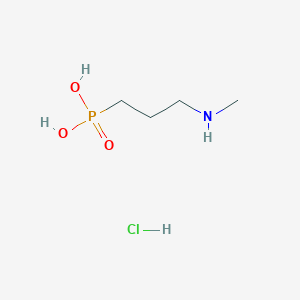

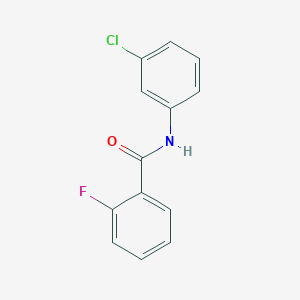

![molecular formula C24H24FN3O4S B2461893 3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide CAS No. 708993-13-9](/img/structure/B2461893.png)

3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide

Vue d'ensemble

Description

The compound “3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide” is a type of piperazine . The formula of this compound is C24H24FN3O4S . It has an average mass of 469.530 and a mono-isotopic mass of 469.14716 .

Molecular Structure Analysis

The InChI string of this compound isInChI=1S/C24H24FN3O4S/c1-32-22-11-9-21(10-12-22)27-13-15-28(16-14-27)24(29)18-5-7-20(8-6-18)26-33(30,31)23-4-2-3-19(25)17-23/h2-12,17,26H,13-16H2,1H3 . This provides a detailed description of the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a net charge of 0 . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Neurological and Cognitive Applications :

- SB-399885, a compound structurally related to the requested chemical, shows high affinity for human 5-HT(6) receptors and is a potent antagonist with cognitive enhancing properties. This compound has been found to reverse scopolamine-induced deficits in novel object recognition and age-dependent deficits in water maze spatial learning in rats. It also increases extracellular acetylcholine levels, suggesting enhancements in cholinergic function. This research supports the potential therapeutic utility of 5-HT(6) receptor antagonists in cognitive deficits related disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

COX-2 Inhibition and Anti-Inflammatory Activity :

- A study on 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety, similar in structure to the chemical , revealed that fluorine substitution on the benzenesulfonamide moiety yields selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. One such compound demonstrated significant anti-inflammatory activity and pharmacokinetic properties, indicating potential as a lead structure for COX-2 specific inhibitors (Pal et al., 2003).

Applications in Alzheimer's Disease Research :

- Research using a selective serotonin 1A (5-HT(1A)) molecular imaging probe structurally similar to the requested chemical, demonstrated significantly decreased receptor densities in the hippocampi and raphe nuclei of Alzheimer's disease patients. This correlation of 5-HT(1A) receptor decreases with worsening clinical symptoms and decreased glucose utilization in the brain highlights its potential in Alzheimer's disease research and treatment strategies (Kepe et al., 2006).

Antipsychotic Potential :

- FMPD, structurally related to the requested chemical, exhibits high affinity for various neurotransmitter receptors including dopamine D2, 5-HT2A, and 5-HT6, with potential as a novel antipsychotic. Its lower affinity for histamine H1 receptors compared to olanzapine suggests a lower risk of treatment-emergent symptoms. FMPD's in vivo effects on dopamine neuron activity and Fos expression patterns indicate its potential for treating schizophrenia and bipolar mania (Rasmussen et al., 2005).

Potential in Photodynamic Cancer Therapy :

- A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, structurally similar to the chemical , revealed high singlet oxygen quantum yield and good fluorescence properties. This indicates its remarkable potential as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Propriétés

IUPAC Name |

3-fluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S/c1-32-22-11-9-21(10-12-22)27-13-15-28(16-14-27)24(29)18-5-7-20(8-6-18)26-33(30,31)23-4-2-3-19(25)17-23/h2-12,17,26H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLADHNDVHKCEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid](/img/structure/B2461817.png)

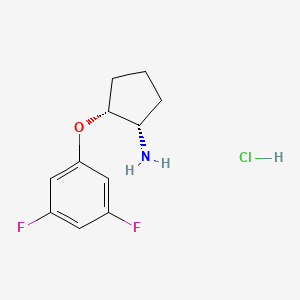

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/no-structure.png)

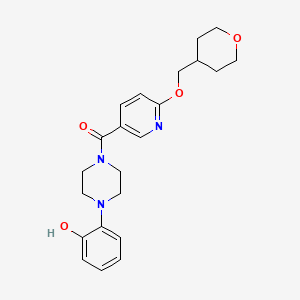

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2461820.png)

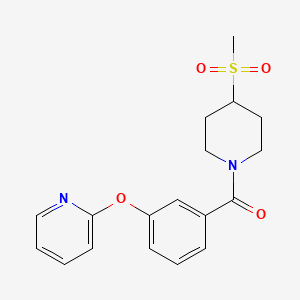

![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2461821.png)

![N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2461824.png)

![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)